Brandioside

Description

Structure

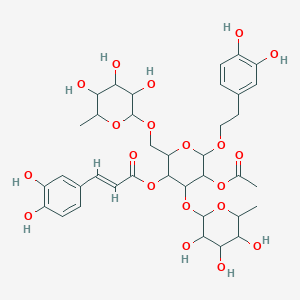

2D Structure

Properties

IUPAC Name |

[5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48O20/c1-15-26(44)28(46)30(48)35(52-15)51-14-24-32(56-25(43)9-6-18-4-7-20(39)22(41)12-18)33(57-36-31(49)29(47)27(45)16(2)53-36)34(54-17(3)38)37(55-24)50-11-10-19-5-8-21(40)23(42)13-19/h4-9,12-13,15-16,24,26-37,39-42,44-49H,10-11,14H2,1-3H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIHCCESRYIALPG-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)OC(=O)C)OC4C(C(C(C(O4)C)O)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)OC(=O)C)OC4C(C(C(C(O4)C)O)O)O)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

812.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133393-81-4 | |

| Record name | Brandioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133393814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Brandioside: A Technical Whitepaper on its Discovery, Origin, and Biological Activities

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brandioside is a phenylethanoid glycoside, a class of natural products known for their diverse and potent biological activities. This compound was first isolated from Brandisia hancei, a medicinal plant traditionally used in Southwestern China for treating a variety of inflammatory conditions.[1] This in-depth technical guide provides a comprehensive overview of the discovery, origin, and chemical properties of this compound, with a focus on its experimental isolation protocols and known biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Origin

This compound is a constituent of the plant Brandisia hancei, a member of the Scrophulariaceae family. This herb has a long history of use in traditional Chinese medicine for conditions such as osteomyelitis, rheumatoid arthritis, and hepatitis.[1] The scientific investigation into the chemical constituents of Brandisia hancei led to the isolation and characterization of several phenylethanoid glycosides, including this compound, acteoside, 2'-acetylacteoside, and poliumoside.[2][3]

Quantitative Data

The isolation of this compound from Brandisia hancei has been reported with varying yields depending on the specific extraction and purification methods employed. The following table summarizes the available quantitative data from the literature.

| Parameter | Value | Source |

| Yield | 0.43 g from 580 g of dried plant material (approximately 0.074%) | Wu et al., 2001 |

| Purity | Not explicitly reported, but implied to be high (>95%) based on chromatographic and spectroscopic analysis. | General inference from isolation protocols |

| ¹H and ¹³C NMR Data | A complete, tabulated dataset of ¹H and ¹³C NMR spectral data for this compound is not readily available in the public domain literature. The structure was originally elucidated using spectroscopic methods, but the detailed data has not been published in a comprehensive format. | N/A |

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and purification of this compound from Brandisia hancei.

Extraction of Crude Phenylethanoid Glycosides

-

Plant Material Preparation: Air-dry the whole plant of Brandisia hancei and grind it into a coarse powder.

-

Solvent Extraction:

-

Place the powdered plant material (e.g., 580 g) in a large round-bottom flask.

-

Add 95% ethanol (e.g., 3 x 2 L) and perform reflux extraction for 2 hours for each extraction cycle.

-

Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in water (e.g., 1 L).

-

Perform successive liquid-liquid partitioning with petroleum ether, ethyl acetate, and n-butanol.

-

The phenylethanoid glycosides will be concentrated in the n-butanol fraction. Concentrate the n-butanol fraction to dryness.

-

Chromatographic Purification of this compound

The purification of this compound is typically achieved through a multi-step chromatographic process.

-

Column Preparation: Prepare a silica gel column (e.g., 200-300 mesh) packed in a suitable solvent system, such as chloroform-methanol.

-

Sample Loading: Dissolve the n-butanol extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol gradient.

-

Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound. Pool the this compound-rich fractions.

-

Column Preparation: Swell Sephadex LH-20 gel in methanol and pack it into a column.

-

Sample Application: Concentrate the this compound-rich fractions from the silica gel chromatography and dissolve the residue in methanol. Apply the sample to the Sephadex LH-20 column.

-

Elution: Elute the column with methanol.

-

Final Purification: Collect fractions and monitor by TLC. Combine the pure fractions containing this compound and concentrate to yield the purified compound.

Biological Activity and Signaling Pathways

This compound has been shown to possess significant antioxidant and antiproliferative properties.

Antioxidant Activity

Phenylethanoid glycosides, including this compound, are potent antioxidants. Their mechanism of action is believed to involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, this compound may facilitate the dissociation of Nrf2 from its inhibitor, Keap1. Subsequently, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Antiproliferative Activity

This compound has demonstrated antiproliferative effects, particularly against aortic smooth muscle cells, suggesting its potential in preventing conditions like arteriosclerosis.[2][3] The antiproliferative mechanism of phenylethanoid glycosides often involves the induction of apoptosis (programmed cell death) through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This compound may induce cellular stress, leading to the activation of MAPK cascades (such as JNK and p38). This activation can, in turn, trigger the mitochondrial apoptotic pathway, characterized by the release of cytochrome c and the subsequent activation of caspases, which are the executioners of apoptosis.

Conclusion

This compound, a phenylethanoid glycoside from Brandisia hancei, exhibits promising antioxidant and antiproliferative activities. This technical guide has provided an overview of its discovery, quantitative data, detailed experimental protocols for its isolation, and its likely mechanisms of action involving the Nrf2 and MAPK signaling pathways. Further research is warranted to fully elucidate its pharmacological potential, including the determination of its complete spectral data and in-depth in vivo studies to validate its therapeutic efficacy. The development of more efficient and scalable purification methods will also be crucial for advancing the research and potential clinical applications of this interesting natural product.

References

- 1. Xanthine oxidase inhibitors from Brandisia hancei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant activity of phenylethanoid glycosides from Brandisia hancei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification of phenylethanoids from Brandisia hancei and the antiproliferative effects on aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis pathway of phenylpropanoid glycosides like Brandioside

An In-depth Technical Guide to the Biosynthesis of Phenylpropanoid Glycosides with a Focus on Brandioside

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpropanoid glycosides (PhGs) are a diverse class of plant secondary metabolites renowned for their significant pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This compound, a complex PhG isolated from Brandisia hancei, has garnered interest for its potent biological activities.[1] This technical guide provides a comprehensive overview of the biosynthetic pathway of PhGs, detailing the journey from primary metabolites to the intricate structure of this compound. We will explore the core phenylpropanoid pathway, the formation of the key phenylethanoid aglycone, and the sequential glycosylation and acylation steps. This document includes pathway diagrams, a summary of quantitative enzymatic data, and detailed experimental protocols relevant to the study of this pathway, serving as a vital resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.

Introduction to Phenylpropanoid Glycosides

Phenylpropanoid glycosides are characterized by a core structure featuring a phenylethanoid moiety (a C6-C2 skeleton) linked to a sugar, typically β-glucose. This core is often elaborately decorated with additional sugars and acyl groups derived from the phenylpropanoid pathway, such as caffeic acid or ferulic acid.[2][3]

This compound is a representative complex PhG found in the medicinal plant Brandisia hancei.[4] Its structure is built upon the well-known PhG, acteoside (also known as verbascoside). The biosynthesis proceeds through acteoside to an intermediate, poliumoside, and finally to this compound through successive glycosylation and acetylation.[1][5] Understanding this pathway is crucial for the potential biotechnological production of these valuable compounds.

The Core Biosynthetic Pathways

The biosynthesis of this compound is a branched pathway that converges precursors from two major streams originating from the shikimate pathway: the general phenylpropanoid pathway providing the acyl moiety, and a tyrosine-derived pathway providing the phenylethanoid aglycone.

Pathway to Caffeoyl-CoA (Acyl Donor)

The journey begins with the aromatic amino acid L-Phenylalanine . A series of three core enzymatic reactions, often referred to as the general phenylpropanoid pathway, converts it into 4-Coumaroyl-CoA, a central precursor for numerous phenolic compounds.[3] This is then hydroxylated to form the Caffeoyl-CoA required for this compound synthesis.

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-Phenylalanine to form trans-Cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-Cinnamic acid to produce p-Coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-Coumaric acid by ligating it to Coenzyme A, forming 4-Coumaroyl-CoA.

-

p-Coumaroyl CoA 3'-Hydroxylase (C3'H): Another critical cytochrome P450 enzyme that hydroxylates the coumaroyl moiety to yield Caffeoyl-CoA.

Pathway to Hydroxytyrosol (Aglycone)

The second branch begins with the amino acid L-Tyrosine and proceeds through several steps to form the characteristic dihydroxyphenylethanol aglycone, Hydroxytyrosol . While multiple routes have been proposed, a well-supported pathway involves the following enzymatic conversions.[6][7]

-

Tyrosine Hydroxylase (TH) / Polyphenol Oxidase (PPO): Hydroxylates L-Tyrosine to produce L-DOPA (3,4-dihydroxyphenylalanine).

-

DOPA Decarboxylase (DODC): Decarboxylates L-DOPA to form Dopamine.

-

Copper Amine Oxidase (CuAO): Catalyzes the oxidative deamination of Dopamine to 3,4-Dihydroxyphenylacetaldehyde.

-

Alcohol Dehydrogenase (ALDH): Reduces the aldehyde to form the final aglycone, Hydroxytyrosol.

Assembly and Tailoring Pathway to this compound

The final stage of biosynthesis involves the stepwise assembly of the precursors and subsequent tailoring reactions. The pathway to the well-studied PhG, acteoside, is now largely elucidated and serves as the foundation for the formation of this compound.[6][8]

-

Glucosylation: A UDP-glycosyltransferase (UGT) attaches a glucose molecule from UDP-Glucose to the hydroxyl group of Hydroxytyrosol, forming Hydroxytyrosol 1-O-β-D-glucoside .

-

Acylation: A BAHD-family acyltransferase (e.g., hydroxycinnamoyl-CoA:phenylethanoid glucoside hydroxycinnamoyltransferase) transfers the caffeoyl group from Caffeoyl-CoA to the 4-position of the glucose moiety, yielding Decaffeoylacteoside .

-

Rhamnosylation: A rhamnosyltransferase adds a rhamnose sugar from UDP-Rhamnose to the 3-position of the glucose, completing the synthesis of Acteoside (Verbascoside) .

-

Apiosylation (Putative): To form Poliumoside, an apiose sugar must be added. This is likely catalyzed by a glycoside-specific glycosyltransferase (GGT) , possibly from the UGT94 family, which are known to catalyze the transfer of apiose to glycosylated flavonoids.[9][10][11] This enzyme would use UDP-Apiose as a donor to form Poliumoside .

-

Acetylation (Putative): The final step is the acetylation at the 2'-position of the central glucose. This reaction is likely catalyzed by an acetyltransferase , potentially belonging to the versatile BAHD acyltransferase family, using Acetyl-CoA as the acetyl donor to yield This compound .[8]

Quantitative Data

Quantitative characterization of enzymes is essential for metabolic engineering and understanding pathway flux. Data for the specific enzymes in the this compound pathway are not fully available; however, kinetic data from closely related and recently characterized enzymes in the acteoside pathway provide valuable benchmarks.

| Enzyme Class | Specific Enzyme Example | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | Source |

| Acyltransferase | SiAT1 (Sesamum indicum) | p-Coumaroyl-CoA | 19.3 ± 2.1 | 0.85 ± 0.03 | [8] |

| Caffeoyl-CoA | 20.1 ± 1.5 | 0.81 ± 0.02 | [8] | ||

| Hydroxylase | LrOBH1 (Lagotis robusta) | Osmanthuside B | 21.3 ± 2.0 | 0.17 ± 0.01 | [8] |

Table 1: Selected kinetic parameters for enzymes homologous to those in the this compound biosynthetic pathway. Note: Data is for enzymes involved in acteoside/verbascoside synthesis, which represents the core of the this compound pathway.

Experimental Protocols

Elucidating a biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are representative protocols for key experimental procedures.

Protocol: In Vitro Characterization of a Candidate Acyltransferase

This protocol describes the functional validation of a candidate gene identified via transcriptome analysis, presumed to be an acyltransferase in the PhG pathway.

-

Gene Cloning and Heterologous Expression:

-

Amplify the full-length open reading frame (ORF) of the candidate gene from B. hancei cDNA using PCR.

-

Clone the ORF into a suitable expression vector (e.g., pET-28a(+) for an N-terminal His-tag) for expression in E. coli BL21(DE3).

-

Transform the construct into E. coli and induce protein expression with IPTG (e.g., 0.5 mM) at a low temperature (e.g., 18°C) for 16-20 hours.

-

Harvest cells by centrifugation and purify the His-tagged protein using a Ni-NTA affinity chromatography column. Confirm purity and size via SDS-PAGE.

-

-

Enzyme Assay:

-

Prepare a reaction mixture in a total volume of 100 µL containing:

-

100 mM Phosphate buffer (pH 7.0)

-

1 mM Acyl acceptor substrate (e.g., Hydroxytyrosol 1-O-glucoside)

-

0.5 mM Acyl donor (e.g., Caffeoyl-CoA)

-

1-5 µg of purified recombinant enzyme

-

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by adding 10 µL of 10% Trifluoroacetic acid (TFA).

-

Include negative controls (e.g., no enzyme, boiled enzyme) to ensure the reaction is enzyme-dependent.

-

-

Product Analysis:

-

Centrifuge the terminated reaction mixture to pellet precipitated protein.

-

Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) with a C18 column.

-

Use a gradient elution (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Monitor the reaction products using a Diode Array Detector (DAD) at relevant wavelengths (e.g., 280 nm and 330 nm).

-

Confirm the identity of the product by comparing its retention time and UV-Vis spectrum with an authentic standard and by LC-MS analysis to verify the expected mass.

-

Protocol: Extraction and Analysis of PhGs from Plant Material

-

Extraction:

-

Harvest fresh plant material (e.g., leaves of B. hancei), freeze in liquid nitrogen, and lyophilize.

-

Grind the dried material into a fine powder.

-

Extract the powder with 80% methanol (e.g., 1 g powder in 20 mL solvent) using ultrasonication for 30 minutes at room temperature.

-

Centrifuge the mixture and collect the supernatant. Repeat the extraction process twice on the remaining pellet.

-

Combine the supernatants and evaporate the methanol under reduced pressure using a rotary evaporator.

-

Re-dissolve the aqueous residue in a minimal amount of water for analysis.

-

-

Analysis:

-

Filter the aqueous extract through a 0.22 µm syringe filter.

-

Inject an aliquot (e.g., 10 µL) into an HPLC-DAD system equipped with a C18 column.

-

Use a mobile phase gradient similar to that described in Protocol 5.1.3.

-

Identify and quantify this compound and its precursors by comparing retention times and UV spectra with purified standards.

-

Conclusion and Future Outlook

The biosynthetic pathway of this compound is a complex and elegant example of plant metabolic networking, building upon the foundational phenylpropanoid and tyrosine-derived pathways. While the core pathway leading to the precursor acteoside is now well understood, the final "tailoring" steps of apiosylation and acetylation remain putative. The identification and characterization of the specific apiosyltransferase and acetyltransferase responsible for converting acteoside to this compound are critical next steps. This knowledge will not only complete our understanding of PhG biosynthesis but also provide the necessary enzymatic tools for the heterologous production of this compound and other complex PhGs in microbial or plant chassis, paving the way for their sustainable supply for pharmaceutical and nutraceutical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distribution, biosynthesis, and synthetic biology of phenylethanoid glycosides in the order Lamiales - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory activities of acteoside, isoacteoside, and its structural constituents against protein glycation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidation and Cytoprotection of Acteoside and Its Derivatives: Comparison and Mechanistic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Current advances in acteoside biosynthesis pathway elucidation and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Complete biosynthesis of the phenylethanoid glycoside verbascoside - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A glycoside-specific glycosyltransferase transfers apiose to flavonoid glucosides in celery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The apiosyltransferase celery UGT94AX1 catalyzes the biosynthesis of the flavone glycoside apiin - PMC [pmc.ncbi.nlm.nih.gov]

Brandioside: A Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brandioside, a phenylethanoid glycoside, has garnered interest for its potential therapeutic properties, including antioxidant and anti-proliferative activities. This technical guide provides a comprehensive overview of the current knowledge on the natural sources, distribution, and analytical methodologies related to this compound. While quantitative data on its abundance in various plant tissues remain limited in publicly accessible literature, this document consolidates available information on its primary plant sources and outlines generalized experimental protocols for its extraction and isolation. Furthermore, a putative biosynthetic pathway is presented based on the established phenylpropanoid pathway. This guide aims to serve as a foundational resource for researchers engaged in the study and development of this compound as a potential therapeutic agent.

Natural Sources and Distribution

This compound has been identified in a limited number of plant species, primarily within the families Scrophulariaceae and Lamiaceae. The primary documented sources are:

-

Brandisia hancei Hook.f. (Scrophulariaceae): The twigs and leaves of this plant are the most well-documented sources of this compound. Several studies have reported the isolation of this compound from this species.[1][2]

-

Callicarpa dichotoma (Lour.) K.Koch (Lamiaceae): This species is another confirmed natural source of this compound.

Currently, there is a lack of comprehensive quantitative data in the available scientific literature regarding the specific concentrations of this compound in different organs (e.g., leaves, stems, roots) of these plants. Further research is required to quantify the distribution of this compound within these species and to explore its potential presence in other related taxa.

Table 1: Documented Natural Sources of this compound

| Plant Species | Family | Plant Part(s) |

| Brandisia hancei | Scrophulariaceae | Twigs and Leaves |

| Callicarpa dichotoma | Lamiaceae | Not specified |

Experimental Protocols

While specific, detailed experimental protocols for the extraction and isolation of this compound are not extensively detailed in the abstracts of available literature, a general workflow can be inferred from standard methodologies for the isolation of phenylethanoid glycosides from plant materials.

General Extraction and Fractionation Workflow

The following is a generalized protocol for the extraction and fractionation of this compound from plant material. Optimization of solvent systems and chromatographic conditions would be necessary for specific applications.

Figure 1: Generalized workflow for the extraction and isolation of this compound.

Methodology Details:

-

Plant Material Preparation: The plant material (e.g., twigs and leaves of Brandisia hancei) is air-dried and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is typically extracted with a polar solvent such as ethanol or methanol at room temperature (maceration) or under reflux (Soxhlet extraction). This process is repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Phenylethanoid glycosides like this compound are typically enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography over silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to separate the components based on their polarity.

-

Preparative HPLC: Fractions identified as containing this compound (e.g., by thin-layer chromatography) are further purified by preparative HPLC on a reversed-phase column (e.g., C18) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Biosynthesis of this compound

This compound is a phenylpropanoid glycoside. While the specific enzymatic steps leading to this compound have not been fully elucidated, its biosynthesis is understood to proceed via the general phenylpropanoid pathway. This pathway begins with the amino acid L-phenylalanine.

Figure 2: Putative biosynthetic pathway of this compound via the general phenylpropanoid pathway.

Pathway Description:

-

Core Phenylpropanoid Pathway: The biosynthesis initiates with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. Subsequent hydroxylation by cinnamate 4-hydroxylase (C4H) yields p-coumaric acid, which is then activated to its CoA-ester, p-coumaroyl-CoA, by 4-coumarate:CoA ligase (4CL) . Further hydroxylation by p-coumaroyl 3'-hydroxylase (C3H) leads to caffeoyl-CoA.

-

Formation of the Hydroxytyrosol Aglycone: The caffeoyl-CoA is believed to undergo a series of enzymatic reactions including reduction and hydroxylation to form the hydroxytyrosol moiety, which is the aglycone backbone of this compound.

-

Glycosylation: The hydroxytyrosol is then glycosylated by a glucosyltransferase to form a glucoside.

-

Acylation and Acetylation: Subsequent acylation with a caffeoyl group, catalyzed by an acyltransferase , forms poliumoside. The final step is the acetylation of the glucose moiety by an acetyltransferase to yield this compound (2'-O-Acetylpoliumoside).

Signaling Pathways

To date, there is no specific information available in the scientific literature detailing any signaling pathways in plants that directly involve this compound. The biological activities of this compound that have been reported, such as its antioxidant and anti-proliferative effects, are likely attributable to its chemical properties as a phenolic compound. Further research is necessary to investigate whether this compound plays a role in any plant signaling cascades.

Conclusion

This compound is a phenylethanoid glycoside with documented antioxidant and anti-proliferative activities. Its known natural sources are Brandisia hancei and Callicarpa dichotoma. While a general understanding of its biosynthesis via the phenylpropanoid pathway exists, specific details of its formation and regulation are yet to be fully elucidated. Furthermore, there is a notable absence of quantitative data on its distribution in plant tissues and a lack of detailed, standardized protocols for its extraction and purification. This guide provides a summary of the current knowledge and highlights the areas where further research is needed to fully characterize and potentially exploit the therapeutic potential of this compound.

References

Unveiling the Molecular Architecture of Brandioside: A Spectroscopic Guide

For researchers, scientists, and professionals in drug development, the precise identification of natural products is a critical step in the discovery pipeline. This technical guide provides an in-depth look at the spectroscopic data essential for the unequivocal identification of Brandioside, a phenylpropanoid glycoside isolated from Brandisia hancei. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, experimental protocols, and a visual representation of its structure.

Executive Summary

This compound, a complex phenylpropanoid glycoside, has been structurally elucidated as [β-(3',4'-dihydroxylphenyl)-ethyl]-(2-O-acetyl)-(3,6-O-di-α-L-rhamnopyranosyl)-(4-O-caffeoyl)-β-D-glucopyranoside. This guide synthesizes the key spectroscopic data from the foundational literature to facilitate its unambiguous identification. The presented data, including ¹H and ¹³C NMR chemical shifts and mass spectrometry fragmentation, provides a definitive fingerprint for this compound.

Spectroscopic Data for this compound Identification

The structural elucidation of this compound relies on a combination of one- and two-dimensional NMR spectroscopy, along with mass spectrometry. The following tables summarize the critical quantitative data.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Atom No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Aglycone (Phenylethyl moiety) | |||

| α | 2.85 | t | 7.0 |

| β | 4.01 | t | 7.0 |

| 1' | 6.68 | d | 2.0 |

| 2' | 6.65 | d | 8.0 |

| 5' | 6.54 | dd | 8.0, 2.0 |

| Aglycone (Caffeoyl moiety) | |||

| 2'' | 6.95 | d | 2.0 |

| 5'' | 6.78 | d | 8.2 |

| 6'' | 6.88 | dd | 8.2, 2.0 |

| 7'' (α) | 6.25 | d | 16.0 |

| 8'' (β) | 7.55 | d | 16.0 |

| Glucose | |||

| 1-Glc | 4.38 | d | 7.8 |

| 2-Glc | 4.95 | dd | 9.5, 7.8 |

| 3-Glc | 4.20 | t | 9.5 |

| 4-Glc | 5.05 | t | 9.5 |

| 5-Glc | 3.85 | m | |

| 6a-Glc | 3.80 | m | |

| 6b-Glc | 3.65 | m | |

| Rhamnose I | |||

| 1-Rha I | 5.15 | d | 1.5 |

| 2-Rha I | 4.05 | m | |

| 3-Rha I | 3.75 | dd | 9.5, 3.0 |

| 4-Rha I | 3.40 | t | 9.5 |

| 5-Rha I | 3.60 | m | |

| 6-Rha I (CH₃) | 1.10 | d | 6.2 |

| Rhamnose II | |||

| 1-Rha II | 4.55 | d | 1.5 |

| 2-Rha II | 3.95 | m | |

| 3-Rha II | 3.68 | dd | 9.5, 3.0 |

| 4-Rha II | 3.35 | t | 9.5 |

| 5-Rha II | 3.55 | m | |

| 6-Rha II (CH₃) | 1.25 | d | 6.2 |

| Acetyl Group | |||

| CH₃CO | 2.10 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Atom No. | Chemical Shift (δ) ppm |

| Aglycone (Phenylethyl moiety) | |

| α | 36.5 |

| β | 71.8 |

| 1' | 131.5 |

| 2' | 117.2 |

| 3' | 145.8 |

| 4' | 144.5 |

| 5' | 116.5 |

| 6' | 121.2 |

| Aglycone (Caffeoyl moiety) | |

| 1'' | 127.5 |

| 2'' | 115.2 |

| 3'' | 146.5 |

| 4'' | 149.8 |

| 5'' | 116.0 |

| 6'' | 123.0 |

| 7'' (α) | 114.5 |

| 8'' (β) | 147.2 |

| 9'' (C=O) | 168.5 |

| Glucose | |

| 1-Glc | 103.0 |

| 2-Glc | 75.5 |

| 3-Glc | 82.0 |

| 4-Glc | 71.0 |

| 5-Glc | 76.0 |

| 6-Glc | 68.0 |

| Rhamnose I | |

| 1-Rha I | 102.5 |

| 2-Rha I | 72.5 |

| 3-Rha I | 72.2 |

| 4-Rha I | 74.0 |

| 5-Rha I | 70.0 |

| 6-Rha I (CH₃) | 18.5 |

| Rhamnose II | |

| 1-Rha II | 102.0 |

| 2-Rha II | 72.8 |

| 3-Rha II | 72.4 |

| 4-Rha II | 74.2 |

| 5-Rha II | 69.8 |

| 6-Rha II (CH₃) | 18.8 |

| Acetyl Group | |

| CH₃CO | 21.2 |

| CH₃CO | 172.5 |

Mass Spectrometry Data

Mass spectrometry provides crucial information for determining the molecular weight and fragmentation pattern of this compound.

-

FAB-MS (Negative Ion Mode): m/z 933 [M-H]⁻

This corresponds to the molecular formula C₄₃H₅₈O₂₂.

Experimental Protocols

The spectroscopic data for this compound was obtained using the following methodologies:

-

Isolation: this compound was isolated from the aerial parts of Brandisia hancei through a series of chromatographic techniques, including column chromatography on silica gel and polyamide, followed by preparative HPLC.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AM-400 spectrometer. Samples were dissolved in methanol-d₄ (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: Fast Atom Bombardment Mass Spectrometry (FAB-MS) was performed on a VG ZAB-HS instrument using a glycerol matrix in the negative ion mode.

Visualization of this compound Structure

The following diagram illustrates the chemical structure of this compound, highlighting the key moieties.

Caption: Chemical structure of this compound.

This guide provides the essential spectroscopic data and methodologies for the confident identification of this compound. For further details, researchers are encouraged to consult the original publication: He, Z.D. & Yang, C.R. (1991). This compound, a phenylpropanoid glycoside from Brandisia hancei. Phytochemistry, 30(2), 701-702.

Brandioside: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brandioside is a phenylethanoid glycoside, a class of natural products known for their diverse and potent biological activities. First isolated from Brandisia hancei, this compound has garnered interest within the scientific community for its potential therapeutic applications, including antioxidant, neuroprotective, and anti-proliferative effects. This technical guide provides a comprehensive overview of the currently available data on the physical and chemical properties of this compound, detailed experimental protocols for its isolation, and an exploration of its known and putative biological activities and mechanisms of action.

Physical and Chemical Properties

This compound is a yellow solid at room temperature.[1] While a specific melting point has not been definitively reported in the available literature, its physical state is consistently described as a powder.[1] Limited information is available regarding its solubility in various solvents; however, it is known to be soluble in dimethyl sulfoxide (DMSO).[2] For research purposes, stock solutions can be prepared in DMSO and stored at -80°C for up to six months.[2]

Table 1: Physical and Chemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃₇H₄₈O₂₀ | [1] |

| Molecular Weight | 812.77 g/mol | [1] |

| CAS Number | 133393-81-4 | [1][3] |

| Appearance | Yellow solid/powder | [1] |

| Melting Point | Data not available | [3] |

| Solubility | Soluble in DMSO | [2] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [4] |

Spectral Data

Detailed experimental ¹H and ¹³C NMR spectral data for this compound from its original structure elucidation is not widely available in public databases. However, as a representative example of a phenylethanoid glycoside, the spectral data for the closely related compound Acteoside (Verbascoside) is presented below for illustrative purposes. The structural similarities between these compounds mean their spectra will share key characteristic signals.

Note: The following data is for Acteoside and is intended to provide a typical spectral profile for this class of compounds.

Table 2: Representative ¹H and ¹³C NMR Data for a Phenylethanoid Glycoside (Acteoside in CD₃OD)

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |

| Aglycone | ||

| 1 | 131.6 | |

| 2 | 117.2 | 6.68 (d, J=2.0 Hz) |

| 3 | 146.1 | |

| 4 | 144.8 | |

| 5 | 116.3 | 6.78 (d, J=8.0 Hz) |

| 6 | 121.3 | 6.55 (dd, J=8.0, 2.0 Hz) |

| α | 36.6 | 2.78 (t, J=7.2 Hz) |

| β | 72.1 | 3.95 (m), 3.70 (m) |

| Caffeoyl Moiety | ||

| 1' | 127.8 | |

| 2' | 115.3 | 7.04 (d, J=2.0 Hz) |

| 3' | 146.8 | |

| 4' | 149.9 | |

| 5' | 116.5 | 6.92 (d, J=8.2 Hz) |

| 6' | 123.2 | 6.76 (dd, J=8.2, 2.0 Hz) |

| 7' (C=O) | 168.4 | |

| 8' (α) | 114.8 | 6.27 (d, J=15.9 Hz) |

| 9' (β) | 147.8 | 7.58 (d, J=15.9 Hz) |

| Glucose | ||

| 1'' | 104.2 | 4.38 (d, J=7.9 Hz) |

| 2'' | 76.1 | 3.50 (dd, J=9.2, 7.9 Hz) |

| 3'' | 81.7 | 3.86 (t, J=9.2 Hz) |

| 4'' | 70.6 | 4.90 (t, J=9.5 Hz) |

| 5'' | 76.2 | 3.65 (m) |

| 6'' | 62.5 | 3.75 (m) |

| Rhamnose | ||

| 1''' | 103.0 | 5.18 (d, J=1.5 Hz) |

| 2''' | 72.3 | 3.95 (m) |

| 3''' | 72.1 | 3.60 (dd, J=9.5, 3.3 Hz) |

| 4''' | 73.8 | 3.35 (t, J=9.5 Hz) |

| 5''' | 70.5 | 3.55 (m) |

| 6''' | 18.4 | 1.09 (d, J=6.2 Hz) |

Experimental Protocols

Isolation and Purification of this compound from Brandisia hancei

The following protocol is a synthesized methodology based on published procedures for the isolation of phenylethanoid glycosides from Brandisia hancei.

1. Extraction:

-

Air-dried and powdered aerial parts of Brandisia hancei are extracted with 80% ethanol at room temperature.

-

The extraction is typically performed three times to ensure maximum yield.

-

The resulting extracts are combined and concentrated under reduced pressure to obtain a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

The phenylethanoid glycosides, including this compound, are typically enriched in the n-butanol fraction.

3. Chromatographic Purification:

-

Silica Gel Column Chromatography: The n-butanol fraction is subjected to column chromatography on a silica gel column. Elution is performed with a gradient of chloroform-methanol or a similar solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column. A typical mobile phase would be a gradient of methanol and water or acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. The elution is monitored by a UV detector, and the fraction corresponding to the this compound peak is collected.[5][6][7]

4. Final Purification and Characterization:

-

The collected fraction is concentrated to yield purified this compound.

-

The purity of the final compound should be assessed by analytical HPLC.

-

The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

References

- 1. biocrick.com [biocrick.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. This compound|133393-81-4|MSDS [dcchemicals.com]

- 4. This compound | Antioxidant | TargetMol [targetmol.com]

- 5. Preparative Separation of Phenylethanoid and Secoiridoid Glycosides from Ligustri Lucidi Fructus by High-Speed Counter-Current Chromatography Coupled with Ultrahigh Pressure Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Brandioside Derivatives: A Technical Guide to Potential Bioactivities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brandioside, a phenylpropanoid glycoside found in medicinal plants such as Callicarpa dichotoma and Brandisia hancei, has emerged as a compound of interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the known bioactivities of this compound, with a focus on its antioxidant, neuroprotective, and anti-proliferative properties. While specific research on this compound derivatives is currently limited, this document explores the potential for developing novel therapeutic agents through structural modification of the parent compound. Detailed experimental protocols for assessing the bioactivities of this compound and its potential derivatives are provided, along with a summary of quantitative data and visual representations of relevant biological pathways.

Introduction to this compound

This compound, also known as 2'-O-Acetylpoliumoside, is a naturally occurring phenylpropanoid glycoside. Phenylpropanoid glycosides are a large class of secondary metabolites in plants, recognized for a wide array of pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. The chemical structure of this compound, with its multiple hydroxyl groups and acetyl moiety, provides a foundation for its biological functions and a template for the synthesis of novel derivatives with potentially enhanced or modified bioactivities.

Chemical Structure of this compound:

-

Formula: C₃₇H₄₈O₂₀

-

Molecular Weight: 812.77 g/mol

Known Bioactivities of this compound

Current research has highlighted three primary areas of biological activity for this compound:

-

Antioxidant Activity: this compound has demonstrated the ability to scavenge free radicals, which are implicated in a variety of disease states, including neurodegenerative disorders and cardiovascular disease.

-

Neuroprotective Effects: The compound has been shown to attenuate glutamate-induced neurotoxicity, suggesting a potential therapeutic role in conditions characterized by excitotoxicity.

-

Anti-proliferative Effects: this compound can inhibit the proliferation of aortic smooth muscle cells in a concentration-dependent manner, indicating its potential in addressing vascular proliferative disorders.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data on the bioactivities of this compound. Due to the limited specific data on this compound derivatives, this table focuses on the parent compound.

| Bioactivity | Cell Line/Model | Endpoint | Result (Concentration) | Reference |

| Antioxidant Activity | Cell-free assay | DPPH radical scavenging | Data not specified | General |

| Neuroprotection | Not specified | Glutamate-induced toxicity | Attenuated neurotoxicity | [1] |

| Anti-proliferative Activity | A7r5 (rat aortic smooth muscle) | Cell proliferation | Concentration-dependent inhibition | [1] |

Potential for this compound Derivatives

While specific this compound derivatives have not been extensively studied, the modification of the this compound structure presents a promising avenue for drug discovery. Potential modifications could include:

-

Alteration of the Acetyl Group: Removal or replacement of the 2'-O-acetyl group could modulate the compound's solubility and interaction with biological targets.

-

Modification of the Phenylpropanoid Moiety: Altering the substitution pattern on the aromatic rings could influence antioxidant and anti-inflammatory properties.

-

Glycosidic Bond Modification: Changes to the sugar moieties could affect the compound's bioavailability and metabolic stability.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the bioactivities of this compound and its potential derivatives.

Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)

This assay is a common and reliable method for determining the free radical scavenging activity of a compound.

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare a stock solution of the test compound (this compound or derivative) in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

Add a small volume of the test compound solution to the DPPH solution in a 96-well plate.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Ascorbic acid is typically used as a positive control.

-

Neuroprotection Assay (Glutamate-Induced Neurotoxicity)

This assay evaluates the ability of a compound to protect neuronal cells from glutamate-induced excitotoxicity.

-

Cell Culture:

-

Culture a suitable neuronal cell line (e.g., HT22 mouse hippocampal cells) in appropriate media.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).

-

Induce neurotoxicity by adding a high concentration of glutamate (e.g., 5 mM) to the culture medium.

-

-

Viability Assessment:

-

After a further incubation period (e.g., 24 hours), assess cell viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium.

-

-

Data Analysis:

-

Compare the viability of cells treated with the test compound and glutamate to cells treated with glutamate alone.

-

Anti-proliferative Assay (Vascular Smooth Muscle Cell Proliferation)

This assay measures the effect of a compound on the proliferation of vascular smooth muscle cells.

-

Cell Culture:

-

Culture rat aortic smooth muscle cells (e.g., A7r5 cell line) in a suitable growth medium.

-

-

Treatment:

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the test compound.

-

-

Proliferation Measurement:

-

After a desired incubation period (e.g., 48-72 hours), quantify cell proliferation using a method such as the BrdU incorporation assay or by direct cell counting.

-

-

Data Analysis:

-

Determine the concentration of the test compound that inhibits cell proliferation by 50% (IC₅₀).

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the bioactivities of this compound.

Caption: Workflow for DPPH Radical Scavenging Assay.

Caption: Putative Neuroprotective Mechanism of this compound.

Caption: Potential Anti-proliferative Signaling Pathways.

Conclusion

This compound is a promising natural product with demonstrated antioxidant, neuroprotective, and anti-proliferative activities. While the exploration of its derivatives is in its infancy, the structural features of this compound offer a rich scaffold for the development of novel therapeutic agents. The experimental protocols and conceptual pathways provided in this guide serve as a foundation for future research aimed at elucidating the full therapeutic potential of this compound and its analogues. Further investigation into the synthesis and biological evaluation of this compound derivatives is warranted to advance our understanding and application of this important class of phenylpropanoid glycosides.

References

In Silico Prediction of Brandioside's Biological Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brandioside, a phenylpropanoid glycoside, has demonstrated a range of biological activities, including antioxidant, neuroprotective, and anti-proliferative effects. However, its specific molecular targets remain largely unelucidated. This technical guide provides a comprehensive framework for the in silico prediction of this compound's biological targets, leveraging a multi-faceted computational approach. We will outline a hypothetical study that integrates molecular docking, pharmacophore modeling, and network pharmacology to identify and prioritize potential protein targets of this compound. This guide offers detailed experimental protocols and data presentation formats to serve as a practical resource for researchers investigating the mechanism of action of this compound and other natural products.

Introduction to this compound and In Silico Target Prediction

This compound is a natural compound with promising therapeutic potential. Its observed antioxidant, neuroprotective, and anti-proliferative properties suggest that it may interact with multiple biological targets. Identifying these targets is crucial for understanding its mechanism of action and for the development of novel therapeutics.

In silico target prediction has emerged as a powerful tool in drug discovery, offering a time- and cost-effective alternative to traditional high-throughput screening.[1][2][3] These computational methods utilize the three-dimensional structure of a compound to predict its binding affinity to a library of protein targets. By combining various in silico techniques, we can generate a robust and reliable profile of a compound's potential biological interactions.

This guide will detail a hypothetical workflow for predicting the biological targets of this compound, focusing on three core methodologies:

-

Molecular Docking: To predict the binding conformation and affinity of this compound to a panel of putative targets.

-

Pharmacophore Modeling: To identify the essential chemical features of this compound responsible for its biological activity and screen for proteins that recognize these features.

-

Network Pharmacology: To construct a network of this compound-target-disease interactions to elucidate its polypharmacological effects.

Hypothetical In Silico Target Prediction Workflow for this compound

The following workflow outlines a systematic approach to predicting the biological targets of this compound.

References

- 1. longdom.org [longdom.org]

- 2. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Network pharmacology applications to map the unexplored target space and therapeutic potential of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brandioside, a phenylpropanoid glycoside, has emerged as a compound of significant interest within the scientific community due to its diverse biological activities. Isolated from plants such as Callicarpa dichotoma and Brandisia hancei, this compound and its structurally related compounds are being investigated for their therapeutic potential.[1][2][3] This technical guide provides a comprehensive literature review of this compound and its analogs, focusing on their chemical properties, biological activities, and underlying mechanisms of action. The information is presented to support further research and drug development endeavors.

Chemical Structure and Properties

This compound, also known as 2'-O-Acetylpoliumoside, is a complex phenylpropanoid glycoside. Its chemical formula is C37H48O20, with a molecular weight of 812.77 g/mol . The core structure consists of a phenylethanoid moiety, a central glucose unit, and additional sugar residues, with an acetyl group at the 2' position of the glucose. This acetylation, along with other structural features, is believed to play a crucial role in its bioactivity.

Biological Activities and Quantitative Data

This compound and its related compounds exhibit a range of biological activities, including antioxidant, neuroprotective, and anti-proliferative effects. The following tables summarize the available quantitative data on these activities.

Table 1: Inhibitory Activity of this compound and Related Compounds on Advanced Glycation End Product (AGE) Formation and Aldose Reductase[4]

| Compound | AGE Formation IC50 (µM) | Rat Lens Aldose Reductase IC50 (µM) |

| This compound | 4.6-25.7 | - |

| Acteoside | - | 0.83 |

| Isoacteoside | - | 0.83 |

| Poliumoside | - | 0.85 |

| Pheliposide | - | - |

| Aminoguanidine (Positive Control) | 1,056 | - |

| Quercetin (Positive Control) | 28.4 | 7.2 |

| 3,3-Tetramethyleneglutaric acid (Positive Control) | - | 4.03 |

Note: A lower IC50 value indicates greater potency.

Table 2: Neuroprotective and Antioxidant Activities of this compound and Related Compounds

| Compound | Biological Activity | Concentration/IC50 | Source |

| This compound | Attenuation of glutamate-induced neurotoxicity | 0.1 - 10 µM | [1][3] |

| This compound | Antioxidant effect (stronger than Trolox) | Not specified | [2] |

| Acteoside | DPPH radical scavenging | IC50 = 0.09 µg/mL | [4] |

| Acteoside | H2O2 scavenging | IC50 = 2.6 µg/mL | [4] |

| 2'-Acetylacteoside | Rat lens aldose reductase inhibition | IC50 = 0.071 µM | [5][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the key experimental protocols used to evaluate the biological activities of this compound and its analogs.

Isolation and Purification of this compound from Brandisia hancei

The isolation of this compound and other phenylpropanoid glycosides from the stems and leaves of Brandisia hancei is a multi-step process. The dried plant material is first extracted with 80% ethanol. The resulting extract is then subjected to a series of chromatographic techniques for purification. These typically include column chromatography on silica gel, followed by further separation using preparative high-performance liquid chromatography (HPLC) to yield the pure compounds.[7]

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The antioxidant activity of this compound and related compounds is often determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[8][9]

Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a decrease in absorbance at a specific wavelength (typically 517 nm).[9]

Protocol:

-

A stock solution of DPPH in methanol is prepared.

-

Different concentrations of the test compound (e.g., this compound) are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

A control solution (without the test compound) is also measured.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined from a dose-response curve.[9]

Neuroprotective Activity Assessment: Glutamate-Induced Neurotoxicity Assay

The neuroprotective effects of this compound are evaluated by its ability to protect neuronal cells from glutamate-induced excitotoxicity.[1][3][10][11]

Cell Culture: Primary cortical neurons from rat embryos or suitable neuronal cell lines are cultured under standard conditions.[1][3][12]

Protocol:

-

Neuronal cells are seeded in multi-well plates and allowed to differentiate.

-

The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specific duration.

-

Glutamate is then added to the culture medium to induce neurotoxicity. The concentration of glutamate used can vary depending on the cell line and experimental conditions.[13]

-

After an incubation period, cell viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

-

The protective effect of the compound is determined by comparing the viability of treated cells to that of untreated cells exposed to glutamate.

Anti-proliferative Activity Assessment: Smooth Muscle Cell Proliferation Assay

The inhibitory effect of this compound on the proliferation of aortic smooth muscle cells is a key indicator of its potential in cardiovascular research.[14][15][16][17]

Cell Culture: A7r5 rat aortic smooth muscle cells are commonly used for this assay.[18]

Protocol:

-

A7r5 cells are seeded in 96-well plates and cultured until they reach a certain confluency.

-

The cells are then serum-starved to synchronize their cell cycles.

-

The cells are treated with various concentrations of the test compound (e.g., this compound) in the presence of a mitogen, such as fetal bovine serum (FBS), to stimulate proliferation.

-

Cell proliferation can be quantified using several methods, including:

-

MTT Assay: Measures the metabolic activity of viable cells.[17]

-

BrdU Incorporation Assay: Measures the incorporation of 5-bromo-2'-deoxyuridine into newly synthesized DNA during the S-phase of the cell cycle.

-

Direct Cell Counting: Using a hemocytometer or an automated cell counter.

-

Mechanisms of Action and Signaling Pathways

The biological activities of this compound and related phenylpropanoid glycosides are attributed to their ability to modulate various cellular signaling pathways.

Antioxidant Mechanism

The antioxidant activity of phenylpropanoid glycosides is primarily due to their free radical scavenging ability. Theoretical studies suggest that this occurs through a Sequential Proton Loss Single Electron Transfer (SPLET) mechanism.[19][20] In this process, the antioxidant molecule first loses a proton, followed by the transfer of an electron to the free radical, thereby neutralizing it.

Caption: The SPLET mechanism of antioxidant action for phenylpropanoid glycosides.

Neuroprotective Signaling Pathways

The neuroprotective effects of phenylpropanoid glycosides like acteoside are linked to the modulation of several key signaling pathways.[21] It is hypothesized that this compound may exert its neuroprotective effects through similar mechanisms.

Caption: Putative signaling pathways modulated by this compound for neuroprotection.

Related Compounds

Several other phenylpropanoid glycosides have been isolated alongside this compound from Brandisia hancei and Callicarpa dichotoma. These include:

-

Acteoside (Verbascoside): One of the most studied phenylpropanoid glycosides, known for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[4][22]

-

Isoacteoside: An isomer of acteoside with similar biological activities.[7]

-

Poliumoside: Another related glycoside that exhibits significant antioxidant and anti-inflammatory effects.[2][7]

-

2'-Acetylacteoside: An acetylated derivative of acteoside with potent aldose reductase inhibitory activity.[5][6]

-

Forsythoside B, Echinacoside, Cistanoside H, and Tubulosides: Other phenylpropanoid glycosides found in Callicarpa dichotoma with neuroprotective effects.[1][3]

The comparative analysis of the bioactivities of these related compounds provides valuable structure-activity relationship (SAR) insights for the development of new therapeutic agents.

Conclusion

This compound and its related phenylpropanoid glycosides represent a promising class of natural products with a wide range of pharmacological activities. Their antioxidant, neuroprotective, and anti-proliferative effects, coupled with their ability to modulate key signaling pathways, make them attractive candidates for further investigation in drug discovery and development. This technical guide has summarized the current state of knowledge on this compound, providing a foundation for future research aimed at harnessing the therapeutic potential of these fascinating molecules. Further studies are warranted to fully elucidate their mechanisms of action and to evaluate their efficacy and safety in preclinical and clinical settings.

References

- 1. [PDF] In vitro neuroprotective activities of phenylethanoid glycosides from Callicarpa dichotoma. | Semantic Scholar [semanticscholar.org]

- 2. Antioxidant activity of phenylethanoid glycosides from Brandisia hancei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro neuroprotective activities of phenylethanoid glycosides from Callicarpa dichotoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acylated phenylethanoid glycosides, echinacoside and acteoside from Cistanche tubulosa, improve glucose tolerance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2'-Acetylacteoside | CAS:94492-24-7 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. Caffeoylated phenylpropanoid glycosides from Brandisia hancei inhibit advanced glycation end product formation and aldose reductase in vitro and vessel dilation in larval zebrafish in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Glutamate neurotoxicity in cortical cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glutamate Excitotoxicity Assay [neuroproof.com]

- 13. Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]

- 16. Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Proliferation of vascular smooth muscle cells under inflammation is regulated by NF-κB p65/microRNA-17/RB pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. promocell.com [promocell.com]

- 19. Phenylpropanoid Glycoside Analogues: Enzymatic Synthesis, Antioxidant Activity and Theoretical Study of Their Free Radical Scavenger Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Phenylpropanoid Glycoside Analogues: Enzymatic Synthesis, Antioxidant Activity and Theoretical Study of Their Free Radical Scavenger Mechanism | PLOS One [journals.plos.org]

- 21. researchgate.net [researchgate.net]

- 22. Pharmacological activities and mechanisms of natural phenylpropanoid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Brandioside from Brandisia hancei

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brandioside, a phenylethanoid glycoside isolated from the medicinal plant Brandisia hancei, has garnered significant interest within the scientific community due to its potential therapeutic properties.[1][2][3] Research has highlighted its notable biological activities, including antioxidant and anti-proliferative effects on aortic smooth muscle cells.[1][3] This document provides a comprehensive protocol for the isolation and purification of this compound from Brandisia hancei, intended to facilitate further research and drug development endeavors. The methodologies outlined are based on established scientific literature to ensure reproducibility and reliability.

Data Presentation

The following table summarizes the quantitative data associated with the isolation and purification of this compound from Brandisia hancei, as derived from the cited experimental protocol.

| Parameter | Value |

| Starting Plant Material (dried whole plant) | 580 g |

| Crude Ethanol Extract | 81.2 g |

| Final Yield of this compound | 0.43 g |

| Purity Determination | Confirmed by 1H-NMR Spectrometry[4] |

Experimental Protocols

This section details the step-by-step methodology for the isolation and purification of this compound from Brandisia hancei.

Plant Material and Extraction

-

Plant Material: The dried whole plant of Brandisia hancei is used as the starting material.

-

Extraction:

-

The dried plant material (580 g) is subjected to extraction with hot 95% ethanol (EtOH) under reflux. This process is repeated three times to ensure exhaustive extraction of the target compounds.

-

The resulting ethanol extracts are combined and concentrated under vacuum to yield a crude residue (81.2 g).

-

Preliminary Fractionation

-

The crude residue is dissolved in distilled water.

-

The aqueous solution is then filtered to separate the water-soluble fraction from the insoluble components.

Chromatographic Purification

The purification of this compound is achieved through a multi-step chromatographic process.

-

Silica Gel Column Chromatography:

-

The water-soluble fraction is subjected to silica gel column chromatography.

-

The column is eluted with a solvent system of chloroform-methanol-water (CHCl₃-MeOH-H₂O) in a 50:10:1 ratio.

-

Fractions are collected and monitored for the presence of phenylethanoid glycosides.

-

-

Sephadex LH-20 Column Chromatography:

-

Fractions containing the desired compounds from the silica gel chromatography are pooled and further purified using a Sephadex LH-20 column.

-

The column is eluted with ethanol (EtOH).

-

This step is crucial for the separation of this compound from other co-eluting compounds. Through this repeated chromatography, four phenylethanoid glycosides, including this compound, are isolated.[5]

-

Purity Analysis

The purity and structural integrity of the isolated this compound are confirmed using 1H-NMR spectrometry.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the isolation and purification of this compound from Brandisia hancei.

References

- 1. Purification of phenylethanoids from Brandisia hancei and the antiproliferative effects on aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Xanthine oxidase inhibitors from Brandisia hancei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant activity of phenylethanoid glycosides from Brandisia hancei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 5. The brassinosteroid signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Performance Liquid Chromatography (HPLC) method for Brandioside analysis

An advanced High-Performance Liquid Chromatography (HPLC) method has been meticulously developed for the quantitative analysis of Brandioside, a significant phenylpropanoid glycoside. This application note provides a comprehensive protocol for researchers, scientists, and professionals engaged in drug development and natural product analysis. This compound, also known as 2'-Acetylpoliumoside, is a naturally occurring compound found in plant species such as Callicarpa dichotoma and Brandisia hancei.

Introduction

This compound has garnered attention for its potential biological activities, making its accurate quantification in plant extracts and pharmaceutical formulations crucial for quality control and standardization. The HPLC method detailed herein offers excellent resolution, sensitivity, and reproducibility for the analysis of this compound. This method is applicable for the quantitative determination of this compound in various sample matrices, including crude plant extracts and purified fractions.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The chromatographic separation is achieved on a C18 reversed-phase column.

Table 1: HPLC Instrumentation and Operating Conditions

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | A: 0.5% Acetic Acid in WaterB: Methanol |

| Gradient Elution | 0-10 min, 20% B10-30 min, 20-50% B30-40 min, 50-80% B40-45 min, 80-20% B45-50 min, 20% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 334 nm |

Standard and Sample Preparation

Standard Preparation:

-

Accurately weigh 10 mg of this compound reference standard.

-

Dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

-

Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 10 to 200 µg/mL.

Sample Preparation (from Brandisia hancei):

-

Weigh 1.0 g of powdered, dried plant material.

-

Extract with 20 mL of butanol using ultrasonication for 30 minutes.[1]

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.[1]

Method Validation

The developed HPLC method was validated for linearity, precision, and accuracy.

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 10 - 200 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Precision (RSD%) | < 2.0% |

| Accuracy (Recovery %) | 98.0 - 102.0% |

Results

Under the specified chromatographic conditions, this compound is well-separated from other components in the plant extract. The retention time for this compound is approximately 25 minutes.

Table 3: Quantitative Analysis of this compound in a Brandisia hancei Extract

| Sample | Concentration of this compound (mg/g of dried plant material) |

| Brandisia hancei Extract | 15.8 |

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical workflow of the HPLC analysis and a conceptual representation of a signaling pathway where a phenylpropanoid glycoside might be involved.

Figure 1: Experimental workflow for the HPLC analysis of this compound.

Figure 2: Conceptual signaling pathway involving a phenylpropanoid glycoside.

Conclusion

The HPLC method described in this application note is a reliable and robust technique for the quantitative analysis of this compound in plant materials. The method is simple, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical and natural product industries.

References

Application Note: Quantitative Analysis of Brandioside using Liquid Chromatography-Mass Spectrometry (LC-MS)

Abstract

This application note details a proposed Liquid Chromatography-Mass Spectrometry (LC-MS) method for the sensitive and selective detection and quantification of Brandioside. This compound is a phenylpropanoid glycoside with antioxidant properties, found in plant species such as Callicarpa dichotoma and Brandisia hancei.[1][2] The method outlined below is intended as a robust starting point for researchers, scientists, and drug development professionals engaged in the analysis of this compound in various matrices, including plant extracts and biological samples. The protocol covers sample preparation, LC-MS parameters, and data analysis considerations.

Introduction

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.[3] This combination is ideal for the analysis of complex mixtures, such as natural product extracts. This compound, with a molecular weight of 812.77 g/mol and a chemical formula of C37H48O20, is a polar glycoside that is well-suited for LC-MS analysis.[1] The method described herein provides a framework for the reliable quantification of this compound, which is crucial for pharmacokinetic studies, quality control of herbal preparations, and investigation of its biological activities.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for accurate and reproducible LC-MS analysis.[4] The goal is to extract this compound from the sample matrix and remove interfering substances. Two common methods are proposed: Solid-Phase Extraction (SPE) for cleaner samples and Liquid-Liquid Extraction (LLE) for more complex matrices.

a) Solid-Phase Extraction (SPE) Protocol

SPE is a reliable method for purifying and concentrating analytes from a liquid sample.[4]

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through the cartridge.

-

Sample Loading: Dissolve the dried plant extract or biological sample in a minimal amount of 50% methanol/water. Load the sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of 5% methanol/water to remove polar impurities.

-

Elution: Elute this compound from the cartridge with 3 mL of 95% methanol.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

b) Liquid-Liquid Extraction (LLE) Protocol

LLE is a useful technique for separating compounds based on their differential solubilities in two immiscible liquids.[4]

-

Sample Preparation: Homogenize the sample (e.g., plant tissue) in a suitable solvent like methanol. Centrifuge to pellet solid debris.

-

Solvent Partitioning: Take the supernatant and add an equal volume of ethyl acetate. Vortex the mixture vigorously for 2 minutes.

-

Phase Separation: Centrifuge the mixture at 3000 x g for 10 minutes to separate the aqueous and organic layers.

-

Collection: Carefully collect the organic layer containing this compound.

-

Drying and Reconstitution: Evaporate the organic solvent to dryness under nitrogen and reconstitute the residue in the initial mobile phase.

LC-MS Method Parameters

The following parameters are proposed as a starting point for method development. Optimization may be required based on the specific LC-MS system and sample matrix.

Liquid Chromatography (LC) Parameters

| Parameter | Recommended Setting |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40 °C |

| Gradient | 5% B to 95% B over 15 minutes, hold for 3 min, return to initial conditions |

Mass Spectrometry (MS) Parameters

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 120 °C |

| Desolvation Temp. | 350 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 600 L/hr |

For MRM, the precursor ion will be the [M+H]+ or [M+Na]+ adduct in positive mode, or [M-H]- or [M+HCOO]- in negative mode. Product ions for fragmentation should be determined by infusing a pure standard of this compound.

Data Presentation

Quantitative data should be summarized in a clear and structured format. Below is a template table populated with hypothetical data for illustrative purposes.

Table 1: Hypothetical Quantitative Results for this compound in Plant Extracts

| Sample ID | Matrix | Concentration (µg/g) | Standard Deviation | % RSD |

| Ext-001 | C. dichotoma Leaf | 125.8 | 8.2 | 6.5 |

| Ext-002 | C. dichotoma Stem | 45.3 | 3.1 | 6.8 |

| Ext-003 | B. hancei Leaf | 189.2 | 12.5 | 6.6 |

| QC-Low | Spiked Matrix | 24.1 (Target: 25) | 1.5 | 6.2 |

| QC-High | Spiked Matrix | 245.7 (Target: 250) | 15.1 | 6.1 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of this compound.

Figure 1. General experimental workflow for this compound analysis by LC-MS.

Hypothetical Signaling Pathway